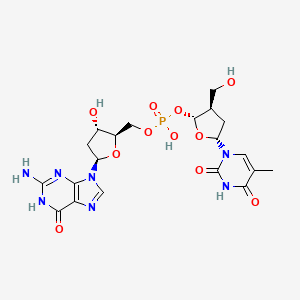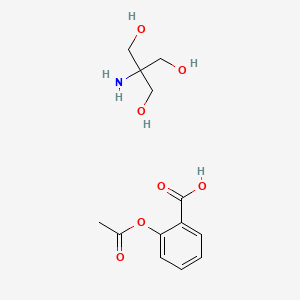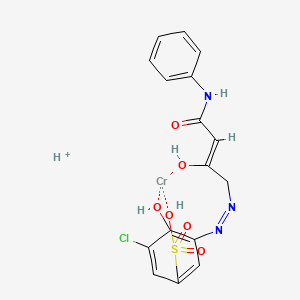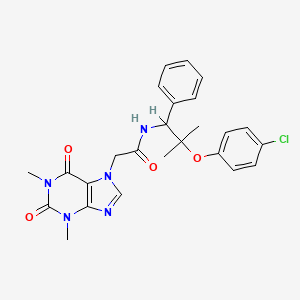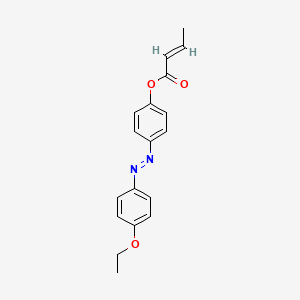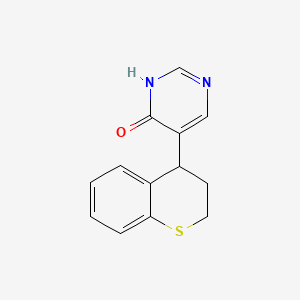
1-Butanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 1-(3,3-dimethylbicyclo(221)hept-5-en-2-yl)- is a chemical compound with the molecular formula C13H20O It is a derivative of butanone, featuring a bicyclic structure with a dimethyl substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)- typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-5-en-2-one with butanone under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing advanced equipment and technology to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-Butanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-Butanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and cellular functions. The exact mechanism can vary depending on the context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)ethanone: A similar compound with a different alkyl chain length.
Bicyclo(2.2.1)heptane, 1,3,3-trimethyl-: Another bicyclic compound with different substituents.
Uniqueness
1-Butanone, 1-(3,3-dimethylbicyclo(221)hept-5-en-2-yl)- is unique due to its specific structural features and the presence of a butanone moiety
Propriétés
Numéro CAS |
71820-55-8 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
1-[(1S,2S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl]butan-1-one |
InChI |
InChI=1S/C13H20O/c1-4-5-11(14)12-9-6-7-10(8-9)13(12,2)3/h6-7,9-10,12H,4-5,8H2,1-3H3/t9-,10+,12-/m1/s1 |
Clé InChI |
DLCXYAGENYPQFT-JFGNBEQYSA-N |
SMILES isomérique |
CCCC(=O)[C@H]1[C@H]2C[C@@H](C1(C)C)C=C2 |
SMILES canonique |
CCCC(=O)C1C2CC(C1(C)C)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


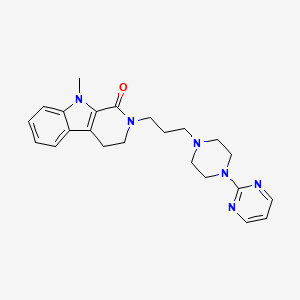
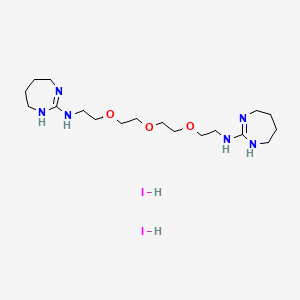

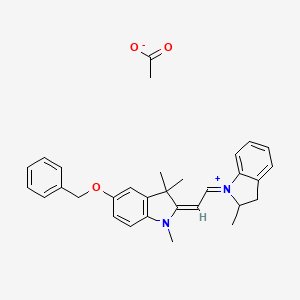
![4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12711940.png)
